REACTION_SMILES
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[CH3:20][OH:21].[ClH:1].[s:2]1[c:3]([N:7]2[CH2:8][CH:9]([NH:12][C:13](=[O:14])[O:15][C:16]([CH3:17])([CH3:18])[CH3:19])[CH2:10][CH2:11]2)[n:4][cH:5][cH:6]1>>[ClH:1].[s:2]1[c:3]([N:7]2[CH2:8][CH:9]([NH2:12])[CH2:10][CH2:11]2)[n:4][cH:5][cH:6]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NC1CCN(c2nccs2)C1
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Name
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Type
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product
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Smiles
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Cl
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Name
|
|
Type
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product
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Smiles
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NC1CCN(c2nccs2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |